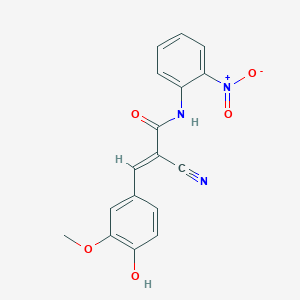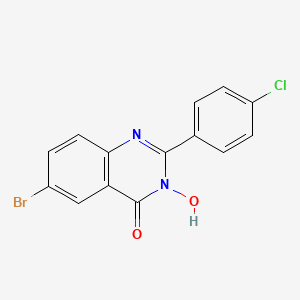
6-溴-2-(4-氯苯基)-3-羟基-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a chlorophenyl group at the 2nd position, and a hydroxyl group at the 3rd position of the quinazolinone core.
科学研究应用
6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
Compounds like “6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” often target specific enzymes or receptors in the body. For instance, many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Reaction with Piperidine: This intermediate is then reacted with piperidine in ethanol at 80°C for 2 hours.
Industrial Production Methods
While specific industrial production methods for 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product would be 6-bromo-2-(4-chlorophenyl)-3-quinazolinone.
Reduction: The major product would be 2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted quinazolinones.
相似化合物的比较
Similar Compounds
6-bromo-2-(4-chlorophenyl)chroman-4-one: This compound shares a similar core structure but differs in the presence of a chromanone moiety instead of a quinazolinone.
6-bromo-2-(4-chlorophenyl)-3-quinazolinone: This compound lacks the hydroxyl group at the 3rd position.
Uniqueness
6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFCAWDDXYZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
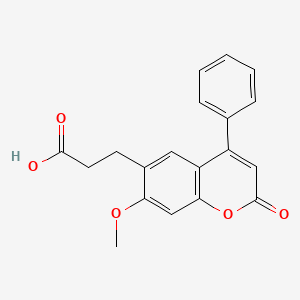
![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
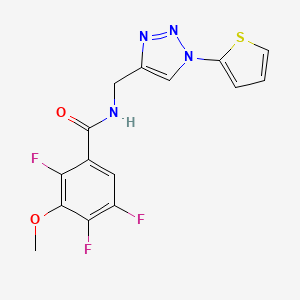
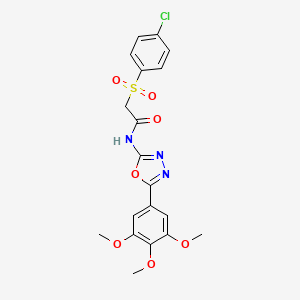
![N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2572839.png)
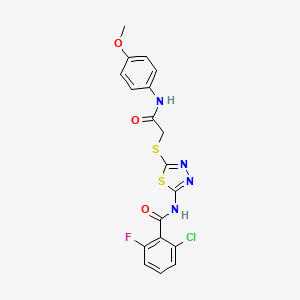
![N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2572843.png)
![4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}butanamide](/img/structure/B2572844.png)
![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)
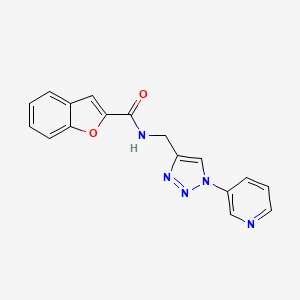
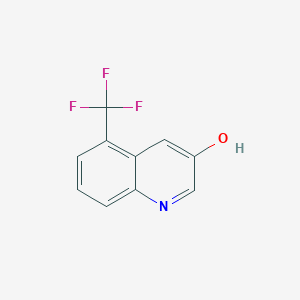
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)
